molecular formula C7H8BrF2NS B13598744 3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine

3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine

Cat. No.: B13598744
M. Wt: 256.11 g/mol
InChI Key: AIBCAHUBEKZBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine is a compound that features a bromothiophene ring substituted with a difluoropropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Scientific Research Applications

3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism would depend on the molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding .

Properties

Molecular Formula

C7H8BrF2NS

Molecular Weight

256.11 g/mol

IUPAC Name

3-(3-bromothiophen-2-yl)-3,3-difluoropropan-1-amine

InChI

InChI=1S/C7H8BrF2NS/c8-5-1-4-12-6(5)7(9,10)2-3-11/h1,4H,2-3,11H2

InChI Key

AIBCAHUBEKZBCP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C(CCN)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.